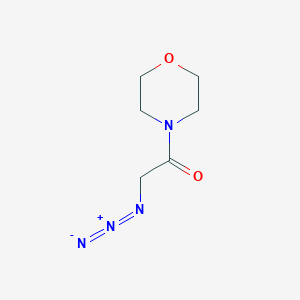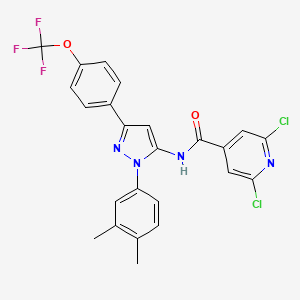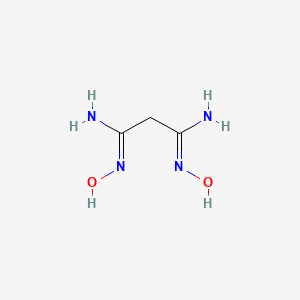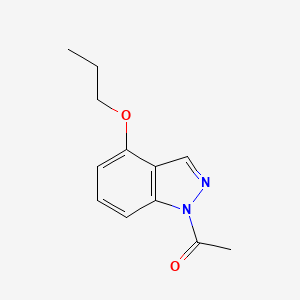
4-(Azidoacetyl)morpholine
Vue d'ensemble
Description
4-(Azidoacetyl)morpholine is a chemical compound with the molecular formula C6H10N4O2. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. The azido group in this compound makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.
Mécanisme D'action
Target of Action
4-(Azidoacetyl)morpholine is a complex compound that has been studied for its potential in various biological applications. Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . For instance, morpholine-modified Ru-based agents have shown potent antibacterial activity against Staphylococcus aureus .
Mode of Action
Morpholine-bearing compounds have been shown to regulate lysosomal ph, which is an important modulator for many cellular processes . These compounds can efficiently facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes .
Biochemical Pathways
Morpholine-bearing compounds have been shown to disrupt the homeostasis of lysosomal ph and inactivate lysosomal cathepsin b enzyme . This suggests that these compounds may affect the lysosomal pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of morphine, another morpholine derivative, have been well-studied . Morphine is well absorbed through the gastrointestinal mucosa but undergoes substantial hepatic first-pass effect, resulting in a relatively low oral bioavailability
Result of Action
Morpholine-modified ru-based agents have shown to destroy the bacterial membrane and induce ros production in bacteria . They also efficiently removed biofilms produced by bacteria, inhibited the secretion of bacterial exotoxins, and enhanced the activity of many existing antibiotics .
Action Environment
The action of morpholine-bearing compounds can be influenced by the ph of the environment, as they have been shown to regulate lysosomal ph
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidoacetyl)morpholine typically involves the reaction of morpholine with azidoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azidoacetyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out at room temperature in the presence of a base.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The reactions are typically carried out in the presence of a copper catalyst at room temperature.
Major Products Formed
Substitution Reactions: The major products are substituted morpholine derivatives.
Reduction Reactions: The major product is 4-(Aminoacetyl)morpholine.
Cycloaddition Reactions: The major products are triazole derivatives.
Applications De Recherche Scientifique
4-(Azidoacetyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in click chemistry.
Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, for labeling and imaging studies.
Medicine: It is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Acetyl)morpholine: Lacks the azido group, making it less reactive in click chemistry.
4-(Bromoacetyl)morpholine: Contains a bromo group instead of an azido group, making it more suitable for substitution reactions with nucleophiles.
4-(Chloroacetyl)morpholine: Similar to 4-(Bromoacetyl)morpholine but with a chloro group, making it less reactive than the bromo derivative.
Uniqueness
4-(Azidoacetyl)morpholine is unique due to the presence of the azido group, which makes it highly reactive and versatile in various chemical reactions, particularly in click chemistry. This reactivity allows for the efficient and selective modification of biomolecules and materials, making it a valuable tool in scientific research and industrial applications .
Propriétés
IUPAC Name |
2-azido-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-9-8-5-6(11)10-1-3-12-4-2-10/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUYMAAHVXUQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301027 | |
| Record name | 2-Azido-1-(4-morpholinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864528-04-1 | |
| Record name | 2-Azido-1-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864528-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azido-1-(4-morpholinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-Dichloroanilino)-4-[3,5-di(trifluoromethyl)phenyl]-3-ethyl-1,3-thiazol-3-ium bromide](/img/structure/B3043345.png)




![N-{1-[3,5-bis(trifluoromethyl)phenyl]-3-[5-(tert-butyl)-2-methyl-3-furyl]-1H-pyrazol-5-yl}-2,6-dichloroisonicotinamide](/img/structure/B3043357.png)
![2,6-Dichloro-N-[3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl]isonicotinamide](/img/structure/B3043358.png)




![3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid](/img/structure/B3043364.png)
![Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]oxy}acetate](/img/structure/B3043365.png)

